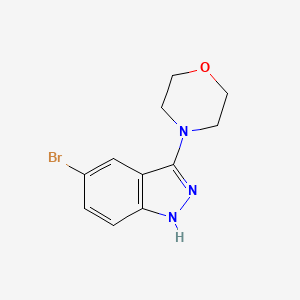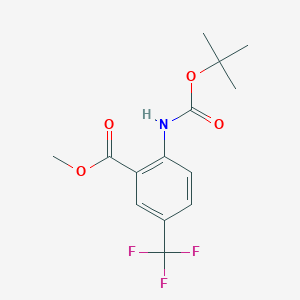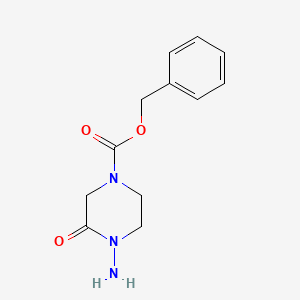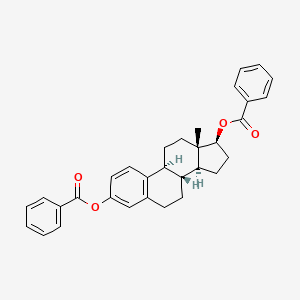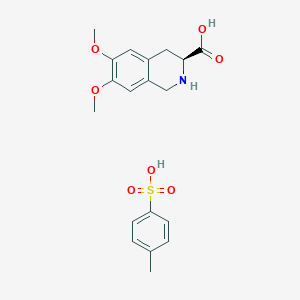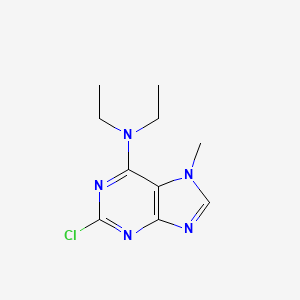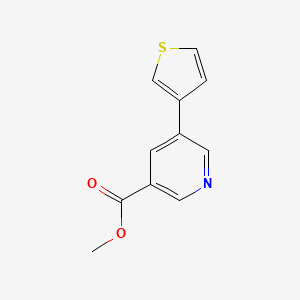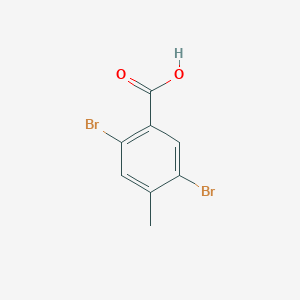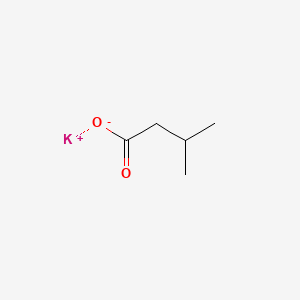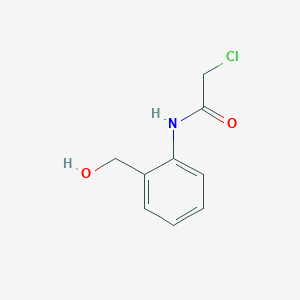
2-Chlor-N-(2-(Hydroxymethyl)phenyl)acetamid
Übersicht
Beschreibung
2-Chloro-N-(2-(hydroxymethyl)phenyl)acetamide is a compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.64 . It is an off-white solid and is stored at temperatures between 0-5°C . It is a N-hydroxymethyl derivative of chloroacetamide .
Synthesis Analysis
One method reported for its synthesis is by the reaction of 2-chloracetamide with formaldehyde . Another study reported the synthesis of N-(substituted phenyl)-2-chloroacetamides, which could potentially include the synthesis of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide .Molecular Structure Analysis
The InChI code for 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is 1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13) . The presence of N-H…O hydrogen bonds in the crystal structure of similar compounds has been reported .Chemical Reactions Analysis
While specific chemical reactions involving 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide are not available, it may be used as a reagent in the synthesis of other compounds .It has a molecular weight of 199.64 and is stored at temperatures between 0-5°C .
Wissenschaftliche Forschungsanwendungen
Organische Synthese
2-Chlor-N-(2-(Hydroxymethyl)phenyl)acetamid wird als Reagenz in der organischen Synthese verwendet. Es dient als Amidomethylierungsmittel für N,N-Dialkylaniline in der Tscherniac-Einhorn-Reaktion . Diese Reaktion ist bedeutend für die Synthese komplexer organischer Verbindungen, einschließlich Pharmazeutika und Agrochemikalien.
Pharmazeutische Forschung
In der pharmazeutischen Industrie wird diese Verbindung auf ihr Potenzial als Baustein in der Arzneimittelentwicklung untersucht. Sie kann bei der Synthese verschiedener pharmakologisch aktiver Moleküle verwendet werden, wie z. B. 1-(Aminomethyl)-2-Methoxynaphthalinhydrochlorid, das potenzielle therapeutische Anwendungen hat .
Agrochemikalienproduktion
Die Rolle der Verbindung erstreckt sich auf den landwirtschaftlichen Sektor, wo sie an der Synthese von Agrochemikalien beteiligt ist. Ihre Reaktivität und Stabilität unter verschiedenen Bedingungen machen sie zu einem wertvollen Zwischenprodukt bei der Herstellung von Verbindungen, die Nutzpflanzen vor Schädlingen und Krankheiten schützen .
Materialwissenschaft
In der Materialwissenschaft wird this compound auf seine Verwendung bei der Herstellung neuer Materialien untersucht. Seine chemischen Eigenschaften könnten zur Entwicklung innovativer Materialien mit bestimmten gewünschten Eigenschaften beitragen .
Umweltanwendungen
Die Forschung zu den Umweltanwendungen dieser Verbindung umfasst ihre Verwendung als Zwischenprodukt bei der Synthese von Chemikalien, die möglicherweise bei der Umweltbewirtschaftung und Sanierung helfen könnten .
Biochemische Forschung
Diese Verbindung ist auch in der biochemischen Forschung von Bedeutung, wo sie zur Untersuchung biochemischer Pfade und Reaktionen verwendet werden kann. Ihre Wechselwirkungen mit verschiedenen Enzymen und Substraten können Einblicke in die Mechanismen biologischer Prozesse liefern .
Safety and Hazards
Zukünftige Richtungen
The compound has high biocide action and is utilized as a preservative . It could be a promising candidate for in vivo toxicity studies . From a biological and industrial point of view, this compound could provide an opportunity for chemists to design new derivatives that prove to be successful agents in terms of safety and efficacy .
Wirkmechanismus
Mode of Action
It is a N-hydroxymethyl derivative of chloroacetamide, and it has been reported to be a formaldehyde releaser
Pharmacokinetics
It is reported to be very soluble in water , which could influence its absorption and distribution in the body.
Action Environment
Its solubility in water suggests that it could be influenced by the hydration status of the environment.
Biochemische Analyse
Biochemical Properties
It is known to be a N-hydroxymethyl derivative of chloroacetamide . It has been reported to be a formaldehyde releaser .
Cellular Effects
It has been shown to inhibit the growth of bacteria by inhibiting the synthesis of proteins from RNA .
Molecular Mechanism
It is known to inhibit the synthesis of proteins from RNA in bacteria , suggesting that it may interact with the protein synthesis machinery in these organisms.
Eigenschaften
IUPAC Name |
2-chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEGYMSJKPJYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626656 | |
| Record name | 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189940-09-8 | |
| Record name | 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

